molecular formula C9H10BrCl B15428938 1-(2-Bromoethyl)-2-(chloromethyl)benzene CAS No. 92636-34-5

1-(2-Bromoethyl)-2-(chloromethyl)benzene

Cat. No.: B15428938
CAS No.: 92636-34-5
M. Wt: 233.53 g/mol
InChI Key: JNRKYYMRTLBUNR-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-(chloromethyl)benzene is a halogenated aromatic compound featuring a bromoethyl (-CH₂CH₂Br) group at position 1 and a chloromethyl (-CH₂Cl) group at position 2 on the benzene ring. This compound is likely synthesized via alkylation or substitution reactions involving halogenated precursors, as seen in related syntheses (e.g., using 1,2-bis(chloromethyl)benzene or bromoethyl derivatives) . Its dual functional groups make it a versatile intermediate in organic synthesis, particularly in forming complex heterocycles or pharmaceuticals.

Properties

CAS No.

92636-34-5

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

1-(2-bromoethyl)-2-(chloromethyl)benzene

InChI

InChI=1S/C9H10BrCl/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2

InChI Key

JNRKYYMRTLBUNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCBr)CCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: Ortho vs. Para Effects: The proximity of substituents (e.g., 1-bromoethyl and 2-chloromethyl in the target compound) increases steric hindrance compared to para-substituted analogues (e.g., 1-(2-bromoethyl)-4-chlorobenzene). Electron-Withdrawing Groups: Chloromethyl and bromoethyl groups are both electron-withdrawing, directing electrophilic substitutions to meta positions. This contrasts with electron-donating groups like -SCH₃ in 1-(chloromethyl)-2-(methylsulfanyl)benzene, which favor para/ortho reactivity .

Biological Activity: Compounds like 1-(2-bromoethyl)-4-chlorobenzene (4-chlorophenethyl bromide) exhibit antiviral activity against HIV, likely due to the synergistic effects of halogens at specific positions .

Synthetic Utility :

  • Alkylation Efficiency : Bromoethyl groups generally exhibit higher leaving-group ability than chloroethyl, making them preferable in SN2 reactions. For example, 1-bromo-2-(2-chloroethyl)benzene achieves 87% yield in bromination routes , while chloromethyl derivatives often require catalysts like KI/K₂CO₃ for efficient alkylation .
  • Heterocycle Formation : 1-(Chloromethyl)-2-(methylsulfanyl)benzene is a key precursor for benzo[b]thiophene derivatives via DA-mediated cyclization , whereas bromoethyl analogues are underutilized in such pathways.

Preparation Methods

Alkylation of Benzene Derivatives

A modified Friedel-Crafts approach, as demonstrated in patent WO2015063726A1, utilizes dichloromethane and oxalyl chloride to generate reactive acyl intermediates. For instance, treating 5-bromo-2-chlorobenzoic acid with oxalyl chloride forms an acyl chloride, which subsequently undergoes alkylation with phenetole in the presence of aluminum chloride. While this specific example targets a related compound, the methodology can be adapted by substituting phenetole with ethylene or methylene precursors.

Halogenation Post-Alkylation

Following alkylation, bromine and chlorine are introduced via radical or electrophilic pathways. A two-step halogenation protocol involves:

  • Bromination : Using elemental bromine (Br₂) in acetic acid at 40–60°C to brominate the ethyl chain.
  • Chlorination : Treating the methyl group with thionyl chloride (SOCl₂) in dichloromethane, catalyzed by dimethylformamide (DMF).

Optimization Notes :

  • Excess thionyl chloride (1.2 equivalents) ensures complete chlorination.
  • Bromination yields improve under UV light due to enhanced radical initiation.

Anti-Markovnikov Hydrohalogenation of Styrene Derivatives

Anti-Markovnikov addition offers a regioselective route to install halogens on alkenes. This method is particularly effective for generating 2-bromoethyl groups adjacent to aromatic systems.

Reaction Mechanism and Conditions

As detailed in ChemicalBook (CAS 23386-17-6), styrene derivatives undergo hydrochlorination using 2,6-lutidine hydrochloride and 4-methoxythiophenol under blue light (450 nm). The reaction proceeds via a radical chain mechanism, where the hydrogen atom donor (4-methoxythiophenol) stabilizes intermediates, ensuring anti-Markovnikov selectivity.

Procedure :

  • Dissolve β-methylstyrene in a CHCl₃/2,2,2-trifluoroethanol (TFE) solvent mixture.
  • Add 9-mesityl-10-methylacridinium tetrafluoroborate (photocatalyst) and 2,6-lutidine hydrochloride.
  • Irradiate for 48 hours under inert atmosphere.

Yield : 34% for analogous compounds, with scalability limited by photocatalyst cost.

Nucleophilic Halogenation of Diol Precursors

Diol intermediates provide a versatile platform for sequential halogenation. Isochroman (a bicyclic ether) serves as a precursor in this approach, as demonstrated in WO2017/185324A1.

Ring-Opening Halogenation

Treating isochroman with 33% hydrogen bromide in acetic acid at 110°C for 18 hours induces ring opening, yielding 2-(2-bromoethyl)benzyl bromide. Adapting this method to introduce chlorine requires substituting HBr with HCl, though competing side reactions may reduce efficiency.

Key Data :

Parameter Value
Temperature 110°C
Reaction Time 18 hours
Yield (HBr) 92%
Theoretical Yield (HCl) ~70% (estimated)

Coupling Reactions Using Organometallic Catalysts

Transition-metal-catalyzed cross-coupling enables precise construction of the target molecule’s skeleton. The Royal Society of Chemistry’s protocol for synthesizing 1-bromo-2-(chloromethyl)benzene highlights the use of copper iodide (CuI) and organoboronates.

Suzuki-Miyaura Coupling Adaptations

  • Borylation : Convert bromoethylbenzene to its boronic ester using 2,2-dimethyl-1,3-propanediol.
  • Coupling : React with chloromethylbenzene derivatives under CuI/LiOtBu catalysis.

Conditions :

  • Catalyst: CuI (20 mol%)
  • Ligand: TMEDA (20 mol%)
  • Solvent: NMP at 60°C for 12 hours.

Yield : ~85% for analogous aryl chlorides.

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on yield, scalability, and practicality:

Method Yield Scalability Cost Efficiency Key Limitations
Friedel-Crafts + Halogenation 60–75% High Moderate Requires harsh conditions
Anti-Markovnikov Hydrohalogenation 34–45% Low Low Photocatalyst expense
Diol Halogenation 70–92% Moderate High Limited to specific precursors
Suzuki-Miyaura Coupling 80–85% High Moderate Sensitive to moisture

Mechanistic Considerations and Side Reactions

Competing Elimination Pathways

E2 elimination, as described in E2 mechanism studies, poses a risk during halogenation. For example, treatment of 2-bromoethylbenzene with strong bases (e.g., methoxide) may yield styrene derivatives via dehydrohalogenation. Mitigation strategies include:

  • Using weakly basic conditions (pH 7–8).
  • Lowering reaction temperatures to ≤40°C.

Steric and Electronic Effects

The ortho-substitution pattern in this compound creates steric hindrance, slowing SN2 reactions at the chloromethyl site. Computational studies suggest that bromine’s polarizability enhances electrophilicity at the adjacent carbon, favoring nucleophilic attack at the bromoethyl group.

Q & A

Q. What are the established synthetic routes for 1-(2-Bromoethyl)-2-(chloromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and substitution steps. A common approach is the bromination of 2-(chloromethyl)phenethyl derivatives using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light. Key variables include:

  • Temperature: Reactions are often conducted at 0–5°C to control exothermic bromination .
  • Catalysts: Radical initiators (e.g., AIBN) improve regioselectivity for bromine addition to the ethyl chain .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s sensitivity to hydrolysis .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR:
    • ¹H NMR (CDCl₃): δ 7.3–7.5 (m, aromatic H), 4.6 (s, CH₂Cl), 3.5 (t, CH₂Br), 2.8–3.1 (m, CH₂CH₂Br) .
    • ¹³C NMR: Peaks at 45.2 (CH₂Cl), 35.8 (CH₂Br), and 128–134 ppm (aromatic carbons) .
  • MS: Molecular ion peak at m/z 233.53 (C₉H₁₀BrCl) with fragmentation patterns confirming Br and Cl loss .
  • X-ray Crystallography: Used to resolve ambiguities in stereochemistry; bond lengths (e.g., C-Br: 1.94 Å, C-Cl: 1.79 Å) validate electronic effects .

Advanced Research Questions

Q. How does the compound’s dual halogenation (Br/Cl) influence its reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom undergoes Suzuki-Miyaura coupling more readily than chlorine due to lower bond dissociation energy (C-Br: 276 kJ/mol vs. C-Cl: 327 kJ/mol). Example protocol:

  • Palladium Catalyst: Pd(PPh₃)₄ (2 mol%) in THF/water.
  • Base: K₂CO₃ ensures deprotonation of boronic acids.
  • Selectivity: Bromine participates in coupling at 80°C, leaving the chloromethyl group intact for subsequent functionalization .

Q. How can conflicting data on hydrolysis rates in aqueous vs. nonpolar solvents be resolved?

Methodological Answer: Contradictions arise from solvent polarity and pH:

  • In Water: Hydrolysis of the C-Cl bond dominates (half-life: 12 h at pH 7) due to nucleophilic attack by OH⁻.
  • In Hexane: C-Br bond cleavage is favored via radical pathways (half-life: 48 h at 25°C).
    Resolution Strategy:
  • Use DFT calculations (B3LYP/6-31G*) to model transition states and identify dominant pathways .
  • Validate with kinetic isotope effects (KIE) experiments using deuterated solvents .

Q. What are its applications in synthesizing tricyclic antidepressants?

Methodological Answer: The compound serves as a precursor for dibenzo[b,f]azepines:

Cyclization: Treat with KOtBu in DMF to form the azepine ring .

Functionalization: Introduce amine groups via Buchwald-Hartwig coupling.

Case Study: Synthesis of chlorimipramine analogs achieves 89% enantiomeric excess using chiral ligands (e.g., BINAP) .

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